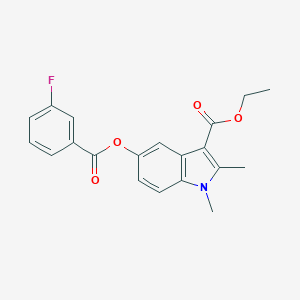

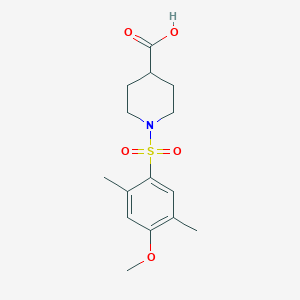

![molecular formula C16H24N2O4S B513093 1-[4-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 942702-48-9](/img/structure/B513093.png)

1-[4-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-[4-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C16H24N2O4S and its molecular weight is 340.4g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anti-mycobacterial Activity

Piperazine and its analogues have been identified as key building blocks in the development of anti-mycobacterial agents, particularly against Mycobacterium tuberculosis, including strains resistant to conventional drugs. Girase et al. (2020) highlighted the structural role of piperazine in enhancing the activity of compounds against both multidrug-resistant (MDR) and extremely drug-resistant (XDR) tuberculosis strains, emphasizing its importance in addressing global health challenges posed by tuberculosis (Girase et al., 2020).

Therapeutic Uses and Patent Review

The therapeutic potential of piperazine derivatives spans a wide range of applications, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protectors, anti-inflammatory, and imaging agents. A patent review by Rathi et al. (2016) describes the versatility of piperazine in drug discovery and its impact on enhancing the pharmacokinetic and pharmacodynamic properties of new drugs (Rathi et al., 2016).

DNA Interaction and Radioprotection

The interaction of piperazine derivatives with DNA, as well as their use in radioprotection and as topoisomerase inhibitors, underscores their potential in cancer therapy and protection against radiation-induced damage. Issar and Kakkar (2013) reviewed the role of piperazine-based compounds in binding to DNA's minor groove, highlighting their specificity for AT-rich sequences and their utility in both medicinal chemistry and biophysical research (Issar & Kakkar, 2013).

Drug Metabolism and Reactive Intermediates

The metabolism of drugs containing piperazine structures has been studied to understand the formation of reactive intermediates, which could contribute to side effects or enhanced therapeutic efficacy. Attwa et al. (2018) investigated saracatinib (AZD-0530), highlighting the formation of reactive iminium and ortho-quinone intermediates during its metabolism, which may explain some of the drug's observed side effects (Attwa et al., 2018).

Environmental Safety and Surfactant Applications

The environmental safety and surfactant applications of piperazine derivatives, along with their fate and toxicity in aquatic environments, have been comprehensively reviewed, demonstrating their widespread use and the importance of assessing their environmental impact (Cowan-Ellsberry et al., 2014).

Wirkmechanismus

Target of Action

Similar compounds have been found to targetPoly (ADP-Ribose) Polymerase (PARP) in human breast cancer cells . PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death.

Mode of Action

Compounds with similar structures have been found to inhibit the catalytic activity of parp1, enhance the cleavage of parp1, enhance the phosphorylation of h2ax, and increase caspase 3/7 activity . These actions suggest that the compound may induce cell death in cancer cells.

Biochemical Pathways

The inhibition of parp1 and the subsequent enhancement of h2ax phosphorylation suggest that the compound may affect theDNA damage response pathway .

Result of Action

The compound’s action results in the loss of cell viability in a human-estrogen-receptor-positive breast cancer cell line . The synthesized compounds exhibited moderate to significant efficacy against human breast cancer cells .

Eigenschaften

IUPAC Name |

1-[4-(2-ethoxy-4,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S/c1-5-22-15-10-12(2)13(3)11-16(15)23(20,21)18-8-6-17(7-9-18)14(4)19/h10-11H,5-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLLZBALIPPYQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCN(CC2)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

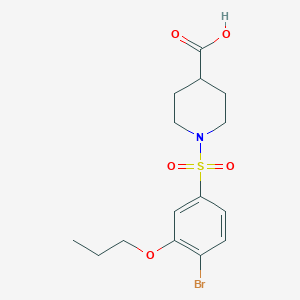

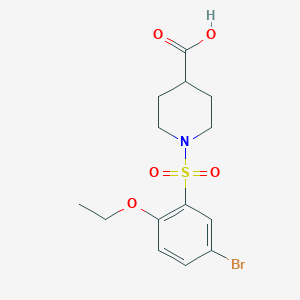

![Bis(2-hydroxyethyl)[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B513010.png)

![[(2,5-Dichlorophenyl)sulfonyl]bis(2-hydroxyethyl)amine](/img/structure/B513011.png)

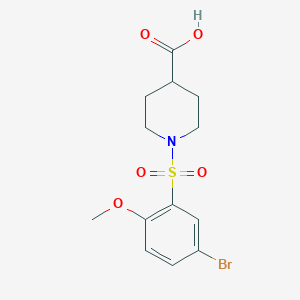

![[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]bis(2-hydroxyethyl)amine](/img/structure/B513012.png)

![[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]bis(2-hydroxyethyl)amine](/img/structure/B513013.png)

amine](/img/structure/B513014.png)

amine](/img/structure/B513015.png)

![4-fluoro-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B513017.png)

amine](/img/structure/B513018.png)